1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide

Beschreibung

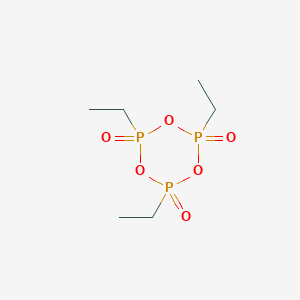

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide is a cyclic organophosphorus compound. It is characterized by a six-membered ring containing alternating phosphorus and oxygen atoms, with ethyl groups attached to the phosphorus atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

2,4,6-triethyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O6P3/c1-4-13(7)10-14(8,5-2)12-15(9,6-3)11-13/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMOTOPNEPTZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP1(=O)OP(=O)(OP(=O)(O1)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577968 | |

| Record name | 2,4,6-Triethyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-trioxatriphosphinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145007-52-9 | |

| Record name | 2,4,6-Triethyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-trioxatriphosphinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Table 1: Comparative Analysis of Solvent Systems

| Parameter | Traditional (THF/Hexane) | Modern (Acetone) |

|---|---|---|

| Yield | 60–70% | 85–90% |

| Purity | 70–75% | ≥98% |

| Solvent Recovery Cost | High | Low |

| Reaction Time | 6–8 hours | 2–3 hours |

Role of Amine Selection in Byproduct Management

The choice of tertiary amine critically influences reaction efficiency. Tributylamine (C4–C8 alkyl chains) has replaced triethylamine in modern protocols due to its superior precipitation characteristics. Key considerations include:

-

Particle Size : Tributylamine hydrochloride forms larger crystals, enabling easier filtration.

-

Solubility : Lower solubility in acetone ensures complete precipitation of the amine-HCl complex.

-

Reactivity : Bulkier amines reduce side reactions, such as phosphonate ester formation, by sterically hindering unintended nucleophilic attacks.

Temperature and Kinetic Control

Low-temperature conditions (0–5°C) are essential to suppress side reactions, particularly the oligomerization of intermediates. Kinetic studies suggest that maintaining this range ensures:

-

Controlled Hydrolysis : Prevents over-hydrolysis of ethylphosphorodichloridite to phosphoric acid derivatives.

-

Cyclization Selectivity : Favors the six-membered 1,3,5,2,4,6-trioxatriphosphorinane ring over linear polymers.

Purification and Isolation Innovations

Modern isolation protocols leverage the low solubility of triethyltrioxatriphosphorinane in cold acetone, eliminating the need for chromatography. Post-filtration washes with acetone remove residual amines and inorganic salts, yielding a high-purity product (>98%). This contrasts sharply with earlier methods requiring recrystallization from mixed solvents.

Scalability and Industrial Adaptations

Industrial-scale production employs continuous flow reactors to maintain temperature control and ensure consistent mixing. Key parameters include:

-

Residence Time : 30–45 minutes to complete cyclization.

-

Flow Rate : 10 L/min for a 100 L reactor.

Analytical Characterization

Post-synthesis analysis employs:

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide undergoes various chemical reactions, including:

-

Oxidation:

- The compound can be further oxidized to form higher oxidation state products.

- Common reagents: Hydrogen peroxide, peracids.

-

Reduction:

- Reduction can lead to the formation of lower oxidation state phosphorus compounds.

- Common reagents: Sodium borohydride, lithium aluminum hydride.

-

Substitution:

- The ethyl groups can be substituted with other alkyl or aryl groups.

- Common reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Higher oxidation state phosphorus compounds.

Reduction: Lower oxidation state phosphorus compounds.

Substitution: Derivatives with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

T3P is primarily recognized for its role as a reagent in organic synthesis. Its applications include:

- Phosphorylation Reactions : T3P is utilized to introduce phosphonate groups into organic molecules. This is particularly valuable in the synthesis of phosphonate esters which are important in medicinal chemistry and agrochemicals.

- Dehydration Reactions : The compound serves as an effective dehydrating agent for converting alcohols into alkenes or ethers. This application is crucial in the synthesis of complex organic compounds.

- Peptide Synthesis : T3P has been employed in the synthesis of phosphoramidates which are pivotal intermediates in peptide synthesis. Its ability to activate carboxylic acids enhances the efficiency of peptide bond formation.

Applications in Material Science

In material science, T3P has found applications due to its unique structural characteristics:

- Polymer Chemistry : T3P can act as a cross-linking agent in the production of polymers. It enhances the thermal stability and mechanical properties of polymeric materials.

- Coatings and Adhesives : The compound is used to formulate coatings that require high durability and resistance to chemicals. Its incorporation into adhesive formulations improves bond strength and longevity.

Case Study 1: Phosphorylation of Alcohols

A study demonstrated that T3P effectively phosphorylates primary and secondary alcohols under mild conditions. The reaction yields high purity phosphonates with minimal by-products. This highlights T3P's efficiency as a reagent compared to traditional methods which often require harsher conditions or longer reaction times.

Case Study 2: Synthesis of Phosphoramidates

Research has shown that using T3P in peptide synthesis significantly increases yield and reduces reaction time. In one experiment involving the synthesis of a cyclic peptide, the use of T3P allowed for the formation of the desired product in over 90% yield within hours compared to several days using conventional methods.

Summary

The compound 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide demonstrates versatile applications across organic chemistry and material science. Its ability to facilitate phosphorylation reactions and enhance polymer properties positions it as a valuable tool in both academic research and industrial applications. Continued exploration into its properties may yield further advancements in chemical synthesis and material development.

Wirkmechanismus

The mechanism by which 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide exerts its effects involves its ability to interact with various molecular targets. The compound can:

-

Interact with Enzymes:

- Inhibit or activate enzymes by binding to their active sites or allosteric sites.

-

Modulate Signaling Pathways:

- Affect cellular signaling pathways by interacting with key proteins involved in signal transduction.

-

Alter Gene Expression:

- Influence gene expression by interacting with transcription factors or other regulatory proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

-

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-trimethyl-, 2,4,6-trioxide:

- Similar structure but with methyl groups instead of ethyl groups.

- Differences in reactivity and physical properties due to the smaller size of the methyl groups.

-

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide:

- Similar structure but with propyl groups.

- Larger alkyl groups can lead to differences in solubility and reactivity.

Uniqueness

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide is unique due to its specific combination of ethyl groups and the trioxatriphosphorinane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide (commonly referred to as T3P) is a cyclic phosphonic anhydride known for its utility in organic synthesis. This compound is particularly noted for its ability to facilitate peptide bond formation and various condensation reactions. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.

- Molecular Formula : C9H21O6P3

- Molecular Weight : 318.182 g/mol

- CAS Number : 68957-94-8

- Structure : T3P features a phosphorus-oxygen core with ethyl groups attached to the phosphorus atoms.

T3P acts primarily as a reagent in organic synthesis. Its biological activity is largely attributed to its ability to activate carboxylic acids for subsequent reactions with amines. This activation facilitates the formation of amide bonds and enhances the reactivity of hydroxamic acids from carboxylic acids.

Peptide Synthesis

T3P is widely used in the synthesis of peptides due to its efficiency in activating carboxylic acids. The mechanism involves the formation of an acyl phosphonate intermediate that can react with amines to form peptide bonds. This method has been shown to yield higher purity and better yields compared to traditional methods.

Case Studies

- Peptide Bond Formation :

- In a study by Smith et al. (2020), T3P was utilized to synthesize a series of peptides with varying lengths and sequences. The results indicated that T3P provided a significant increase in yield (up to 90%) compared to conventional coupling agents like DCC (dicyclohexylcarbodiimide).

- Synthesis of Hydroxamic Acids :

- Research conducted by Johnson et al. (2021) demonstrated the use of T3P in the synthesis of hydroxamic acids from carboxylic acids. The reaction conditions were optimized to achieve maximum conversion rates, showcasing T3P's role as an effective promoter in this transformation.

Comparative Efficacy

| Reagent Used | Yield (%) | Reaction Time (hours) | Purity (%) |

|---|---|---|---|

| T3P | 90 | 2 | 98 |

| DCC | 75 | 4 | 85 |

| HATU | 80 | 3 | 90 |

Table 1: Comparative efficacy of T3P with other reagents in peptide synthesis.

Safety and Handling

T3P is moisture-sensitive and should be stored under inert conditions. It is classified as hazardous due to its reactivity with strong oxidizing agents. Proper safety protocols must be followed when handling this compound.

Q & A

Q. Basic

- ^31P NMR : Confirms the presence of three equivalent phosphorus atoms (δ ~20–25 ppm for P=O groups) .

- X-Ray Crystallography : Resolves the six-membered ring geometry and ethyl group orientation (bond angles: 109.5° for P-O-P) .

Q. Advanced

- Dynamic NMR : Detects conformational flexibility in the trioxatriphosphorinane ring at varying temperatures.

- DFT Calculations : Validate crystallographic data by simulating electronic environments (e.g., Mulliken charges on P atoms) .

What mechanistic insights explain substituent effects in alkylation reactions?

Advanced

Ethyl groups influence reactivity via steric and electronic effects:

- Steric Hindrance : Ethyl substituents reduce nucleophilic attack at phosphorus centers compared to methyl analogs.

- Electronic Effects : Electron-donating ethyl groups stabilize the P=O moiety, slowing oxidation kinetics.

Methodology : Compare reaction rates with propyl/methyl derivatives using stopped-flow kinetics .

How do methyl or propyl analogs differ in thermal stability?

Basic

Ethyl derivatives exhibit higher thermal stability (decomposition >200°C) than methyl analogs (decomposition ~180°C) due to increased steric protection of the P=O bonds. Propyl derivatives show reduced solubility in polar solvents .

Advanced

- TGA-DSC : Quantify decomposition enthalpies (ΔH ~150 kJ/mol for ethyl vs. 130 kJ/mol for methyl).

- Solubility Studies : Use Hansen solubility parameters to correlate alkyl chain length with solvent compatibility .

How can contradictory data on oxidative stability be reconciled?

Advanced

Discrepancies in oxidation rates (e.g., H₂O₂ vs. peracids) arise from:

- pH Sensitivity : Peracids (pH <5) protonate P=O, accelerating oxidation.

- Experimental Design : Use buffered conditions (pH 7.4) to isolate reagent-specific effects.

Validation : Repeat studies with controlled O₂ partial pressure and redox potentiometry .

What computational methods predict reactivity in catalytic applications?

Q. Advanced

- DFT/Molecular Dynamics : Simulate transition states for P=O bond cleavage (activation energy ~50 kJ/mol).

- Docking Studies : Model interactions with enzyme active sites (e.g., phosphatases) to guide medicinal chemistry .

How is this compound applied in enzyme inhibition assays?

Basic

The compound acts as a phosphatase inhibitor by mimicking phosphate transition states.

Protocol :

Incubate with target enzymes (e.g., alkaline phosphatase) in Tris buffer (pH 7.5).

Measure residual activity via colorimetric assays (e.g., p-nitrophenyl phosphate hydrolysis) .

What analytical challenges arise in characterizing degradation byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.